molecular formula C11H17N2OP B12618849 N,N-Diethyl-3-methyl-1,3,2-benzoxazaphosphol-2(3H)-amine CAS No. 921624-72-8

N,N-Diethyl-3-methyl-1,3,2-benzoxazaphosphol-2(3H)-amine

Katalognummer: B12618849
CAS-Nummer: 921624-72-8
Molekulargewicht: 224.24 g/mol
InChI-Schlüssel: UPYUWNGIDNFNLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethyl-3-methyl-1,3,2-benzoxazaphosphol-2(3H)-amine is a complex organic compound that belongs to the class of benzoxazaphospholes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-methyl-1,3,2-benzoxazaphosphol-2(3H)-amine typically involves multi-step organic reactions. The starting materials often include benzoxazole derivatives and phosphorous reagents. The reaction conditions may require specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, high-pressure conditions, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethyl-3-methyl-1,3,2-benzoxazaphosphol-2(3H)-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Wirkmechanismus

The mechanism of action of N,N-Diethyl-3-methyl-1,3,2-benzoxazaphosphol-2(3H)-amine involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism would depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N,N-Diethyl-3-methyl-1,3,2-benzoxazaphosphol-2(3H)-amine include other benzoxazaphospholes and related phosphorous-containing heterocycles.

Uniqueness

The uniqueness of this compound lies in its specific structural features and potential applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, or biological activity.

Conclusion

This compound is a fascinating compound with diverse potential applications

Eigenschaften

CAS-Nummer

921624-72-8

Molekularformel

C11H17N2OP

Molekulargewicht

224.24 g/mol

IUPAC-Name

N,N-diethyl-3-methyl-1,3,2-benzoxazaphosphol-2-amine

InChI

InChI=1S/C11H17N2OP/c1-4-13(5-2)15-12(3)10-8-6-7-9-11(10)14-15/h6-9H,4-5H2,1-3H3

InChI-Schlüssel

UPYUWNGIDNFNLH-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)P1N(C2=CC=CC=C2O1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.